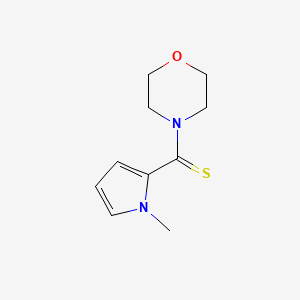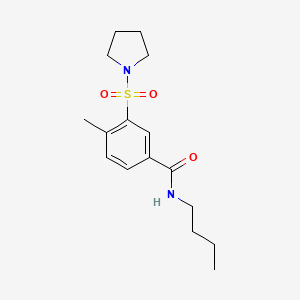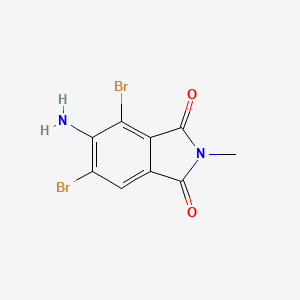
4-(1-methylpyrrole-2-carbothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methylpyrrole-2-carbothioyl)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂OS
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylpyrrole-2-carbothioyl)morpholine can be achieved through several methods. One common method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a base, followed by reaction with morpholine. Another method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a catalyst, followed by reaction with morpholine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(1-methylpyrrole-2-carbothioyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield thiol or amine derivatives.
科学研究应用
4-(1-methylpyrrole-2-carbothioyl)morpholine has been extensively studied for its potential applications in scientific research. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth.
Medicine: The compound has been studied for its potential use in drug delivery systems, where it can be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other morpholine derivatives.
作用机制
The mechanism of action of 4-(1-methylpyrrole-2-carbothioyl)morpholine is not fully understood. it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth. The compound may interact with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways.
相似化合物的比较
4-(1-methylpyrrole-2-carbothioyl)morpholine can be compared with other similar compounds, such as:
4-(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine: This compound has a similar structure but differs in the position of the carbonothioyl group.
Morpholine derivatives: Other morpholine derivatives, such as those bearing nitrile, amine, ester, phosphonate, or ketone functions, have been studied for their diverse biological and therapeutic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1-methylpyrrol-2-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-11-4-2-3-9(11)10(14)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXOAWRNIOMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
![(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5747759.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)

![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
